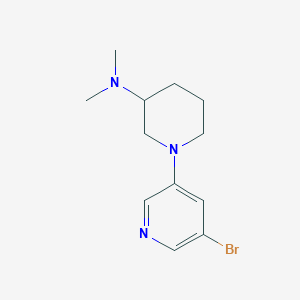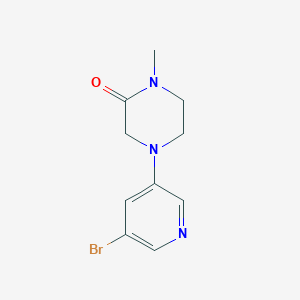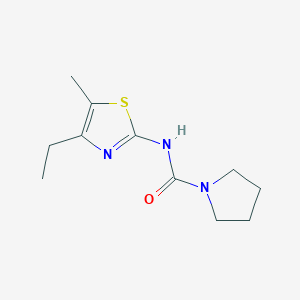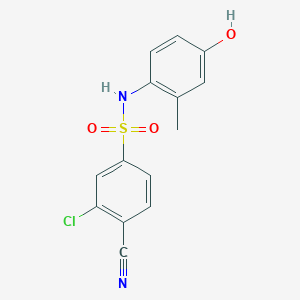![molecular formula C12H17N3O2 B6647743 6-[3-(2-Hydroxyethyl)pyrrolidin-1-yl]pyridine-3-carboxamide](/img/structure/B6647743.png)
6-[3-(2-Hydroxyethyl)pyrrolidin-1-yl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[3-(2-Hydroxyethyl)pyrrolidin-1-yl]pyridine-3-carboxamide, also known as HEPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 6-[3-(2-Hydroxyethyl)pyrrolidin-1-yl]pyridine-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. This compound also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activities. This compound has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound also increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
6-[3-(2-Hydroxyethyl)pyrrolidin-1-yl]pyridine-3-carboxamide has several advantages for lab experiments, including its high potency and selectivity for its target enzymes and signaling pathways. This compound also has good pharmacokinetic properties, including good oral bioavailability and low toxicity. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 6-[3-(2-Hydroxyethyl)pyrrolidin-1-yl]pyridine-3-carboxamide. One potential direction is to investigate its potential as a therapeutic agent for other diseases, such as autoimmune diseases and metabolic disorders. Another direction is to explore the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its pharmacokinetic properties.
In conclusion, this compound is a promising chemical compound that has shown potential therapeutic applications in various fields. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. Further research is needed to fully explore its therapeutic potential and optimize its pharmacokinetic properties.
Synthesemethoden
6-[3-(2-Hydroxyethyl)pyrrolidin-1-yl]pyridine-3-carboxamide can be synthesized through a multi-step process involving the reaction of 2-bromo-5-nitropyridine with 2-pyrrolidone followed by reduction using sodium borohydride. The resulting product is then reacted with ethylene oxide to yield this compound.
Wissenschaftliche Forschungsanwendungen
6-[3-(2-Hydroxyethyl)pyrrolidin-1-yl]pyridine-3-carboxamide has been extensively researched for its potential therapeutic applications in various fields, including cancer treatment, neurodegenerative diseases, and cardiovascular diseases. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. In neurodegenerative diseases, this compound has been found to protect neurons against oxidative stress and improve cognitive function. In cardiovascular diseases, this compound has been shown to reduce inflammation and prevent atherosclerosis.
Eigenschaften
IUPAC Name |
6-[3-(2-hydroxyethyl)pyrrolidin-1-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c13-12(17)10-1-2-11(14-7-10)15-5-3-9(8-15)4-6-16/h1-2,7,9,16H,3-6,8H2,(H2,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMNBPAYNBYMPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CCO)C2=NC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(3-methylcyclopentyl)amino]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B6647661.png)
![5-bromo-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B6647664.png)
![5-[(3-Ethylanilino)methyl]furan-2-carbonitrile](/img/structure/B6647672.png)
![5-bromo-N-[(6-methylpyridin-3-yl)methyl]pyridin-3-amine](/img/structure/B6647691.png)
![1-[(3-Fluoro-4-methylphenyl)methyl]-3-(1-methylpiperidin-4-yl)urea](/img/structure/B6647700.png)



![3-[3-Hydroxybutyl(methyl)amino]-1-methylpyrazin-2-one](/img/structure/B6647740.png)



![[3-(Diethylamino)pyrrolidin-1-yl]-piperidin-1-ylmethanone](/img/structure/B6647773.png)
![N-[(4-bromothiophen-2-yl)methyl]-2-thiophen-3-ylpropan-1-amine](/img/structure/B6647775.png)
